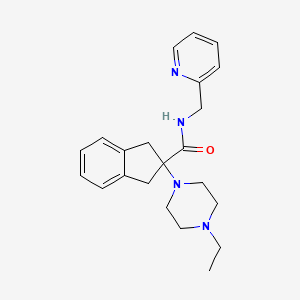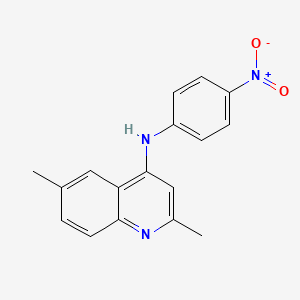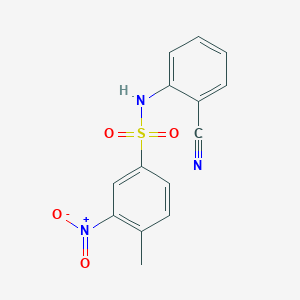![molecular formula C18H20FN3O4 B5138465 N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5138465.png)
N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AG-1478, and it is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase.
Mecanismo De Acción
N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline works by selectively inhibiting the activity of EGFR tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. The activation of EGFR leads to the activation of downstream signaling pathways, which ultimately leads to cell proliferation and survival. N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline binds to the ATP-binding site of EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline has been shown to have significant biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In addition, it has been shown to inhibit the migration and invasion of cancer cells. In non-cancerous cells, N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline has been shown to have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline in lab experiments is its selectivity towards EGFR tyrosine kinase. This compound has been extensively studied and has been shown to be a potent inhibitor of EGFR tyrosine kinase. However, one of the limitations of using this compound is its potential toxicity. N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline has been shown to induce liver toxicity in animal studies, and caution should be exercised when using this compound in lab experiments.
Direcciones Futuras
There are numerous future directions for the study of N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline. One of the significant areas of research is the development of new EGFR inhibitors with improved selectivity and reduced toxicity. Another area of research is the development of combination therapies that target multiple signaling pathways in cancer cells. Additionally, there is a need for further studies to understand the mechanisms of action of N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline in non-cancerous cells and its potential applications in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline involves a series of chemical reactions. The first step is the reaction of 4-fluoroaniline with 2-bromoethanol to form 2-(4-fluorophenoxy)ethanol. This is followed by the reaction of 2-(4-fluorophenoxy)ethanol with 4-morpholinecarboxaldehyde to form N-(2-(4-fluorophenoxy)ethyl)-4-morpholinecarboxaldehyde. The final step involves the reaction of N-(2-(4-fluorophenoxy)ethyl)-4-morpholinecarboxaldehyde with 2-nitroaniline to form N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline.
Aplicaciones Científicas De Investigación
N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline has been extensively studied for its potential applications in scientific research. One of the significant applications of this compound is in cancer research. EGFR is overexpressed in many types of cancers, and the inhibition of EGFR signaling has been shown to be an effective strategy for cancer treatment. N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline is a potent inhibitor of EGFR tyrosine kinase, and it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-5-morpholin-4-yl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c19-14-1-4-16(5-2-14)26-10-7-20-17-13-15(3-6-18(17)22(23)24)21-8-11-25-12-9-21/h1-6,13,20H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBERBCRREUABDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5138390.png)

![6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-N-[4-(methylthio)phenyl]-4H-pyran-3-carboxamide](/img/structure/B5138404.png)
![5-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B5138408.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B5138410.png)
![4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5138411.png)
![N-benzyl-1-cyclopropyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5138429.png)


![3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide](/img/structure/B5138441.png)
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5138447.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5138480.png)
![2-bromo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5138483.png)